N-Cyclopropyl-3-(1-isopropylpiperidin-2-yl)pyridin-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-3-(1-isopropylpiperidin-2-yl)pyridin-2-amine involves several steps. One common method includes the reaction of α-bromoketones with 2-aminopyridine under different conditions . The reaction can be carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents, resulting in the formation of N-(pyridin-2-yl)amides . Another method involves the use of ethyl acetate and TBHP for one-pot tandem cyclization/bromination .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-3-(1-isopropylpiperidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the pyridine ring and the piperidine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as TBHP and iodine can be used for oxidative reactions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative reactions can lead to the formation of N-(pyridin-2-yl)amides .
Scientific Research Applications
N-Cyclopropyl-3-(1-isopropylpiperidin-2-yl)pyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Cyclopropyl-3-(1-isopropylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antitumor activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-Cyclopropyl-3-(1-isopropylpiperidin-2-yl)pyridin-2-amine is unique due to its specific structural features, including the cyclopropyl and isopropyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H25N3 |
---|---|
Molecular Weight |
259.39 g/mol |
IUPAC Name |
N-cyclopropyl-3-(1-propan-2-ylpiperidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C16H25N3/c1-12(2)19-11-4-3-7-15(19)14-6-5-10-17-16(14)18-13-8-9-13/h5-6,10,12-13,15H,3-4,7-9,11H2,1-2H3,(H,17,18) |
InChI Key |
AZXVVTDPPRIPGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCCC1C2=C(N=CC=C2)NC3CC3 |
Origin of Product |
United States |
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